molecular formula C20H23F2N3O2 B2664091 2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049369-58-5

2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2664091
CAS No.: 1049369-58-5
M. Wt: 375.42
InChI Key: XQCSYRPUIKFWTG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group and an acetamide moiety linked to a 4-fluorophenoxy chain. This structure combines aromatic fluorine substituents, a piperazine ring, and a flexible ethyl spacer, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O2/c21-16-1-5-18(6-2-16)25-13-11-24(12-14-25)10-9-23-20(26)15-27-19-7-3-17(22)4-8-19/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCSYRPUIKFWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 4-fluorophenoxyacetic acid is then converted to its corresponding amide by reacting with 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Antiplasmodial Activity

Research has indicated that compounds similar to 2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide exhibit promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. A study highlighted that derivatives with similar structural motifs showed significant activity against different strains of P. falciparum, suggesting a potential therapeutic pathway for malaria treatment .

Case Study: Structure-Activity Relationship (SAR)

In a detailed study, various derivatives were synthesized to evaluate their antiplasmodial activity. The results demonstrated that the presence of the 4-fluorophenoxy moiety was crucial for maintaining high levels of activity. For instance, a compound with a similar structure exhibited an IC50 value of 0.2690μM0.2690\,\mu M, indicating strong efficacy with low cytotoxicity .

Neuropharmacological Effects

The compound is also being explored for its neuropharmacological properties. Its structural components suggest potential interactions with neurotransmitter systems, particularly in the context of anxiety and depression treatments. The piperazine ring is known for its role in various psychoactive compounds, which may translate into therapeutic effects in mood disorders.

Research Insights

Studies have shown that piperazine derivatives can modulate serotonin receptors, which are critical targets in treating anxiety and depression. This opens avenues for further investigation into the specific mechanisms through which this compound may exert its effects.

Anticonvulsant Potential

Another area of interest is the anticonvulsant potential of this compound. Preliminary studies suggest that modifications to the acetamide group can enhance anticonvulsant activity, making it a candidate for further development in epilepsy treatment .

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is vital for assessing its viability as a therapeutic agent. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) need thorough investigation.

Key Findings on Pharmacokinetics

  • Absorption : Compounds with similar structures have shown variable absorption rates depending on their lipophilicity.
  • Metabolism : Potential interactions with cytochrome P450 enzymes could influence drug metabolism and efficacy.
  • Excretion : Renal excretion pathways need to be elucidated to understand elimination half-lives and dosing regimens.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of fluorine atoms and the piperazine ring can enhance its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperazine-acetamide derivatives. Below is a detailed comparison with analogs reported in the literature:

Table 1: Structural and Physical Property Comparison

Compound Name Key Substituents Melting Point (°C) Molecular Weight (g/mol) Pharmacological Target/Activity Reference ID
Target Compound : 2-(4-Fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide 4-Fluorophenoxy, 4-fluorophenyl-piperazine Not reported Calculated: ~443.45 Not explicitly reported
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15) p-Tolyl-thiazole, 4-fluorophenyl-piperazine 269–270 410.51 MMP inhibitor
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (Compound 30) 4-Fluorophenyl-thiazole, 4-fluorophenyl-piperazine 328–329 414.13 MMP inhibitor
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Tosyl-piperazine, 4-fluorophenyl Not reported 435.47 Not reported
N-{[1-(4-Ethylpiperazin-1-yl)cyclohexyl]methyl}-2-(4-fluorophenoxy)acetamide Cyclohexylmethyl-ethylpiperazine, 4-fluorophenoxy Not reported Calculated: ~447.54 Not reported
N-(4-Fluorophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)acetamide Pyrimidinyl-piperazine, 4-fluorophenyl Not reported 355.39 Adenosine receptor ligand (hypothetical)

Key Observations :

Structural Variations: Piperazine Substitutions: The target compound and analogs (e.g., Compounds 15, 30) share a 4-fluorophenyl-piperazine core. However, substituents on the acetamide side chain differ: the target compound uses a 4-fluorophenoxy group, whereas others employ thiazole (Compounds 15, 30) or sulfonyl groups (). Fluorine Impact: Fluorine substituents enhance metabolic stability and binding affinity via hydrophobic interactions and electron-withdrawing effects. For example, Compound 30 (with dual 4-fluorophenyl groups) has a higher melting point (328–329°C) compared to non-fluorinated analogs, suggesting stronger intermolecular interactions .

Pharmacological Relevance: Compounds with thiazole moieties (e.g., Compounds 15, 30) exhibit MMP inhibitory activity, implying that the acetamide-piperazine scaffold may favor enzyme interaction. The target compound’s 4-fluorophenoxy group could modulate selectivity for distinct targets . Sulfonyl-piperazine derivatives () are often designed for enhanced solubility or as prodrugs, contrasting with the target compound’s fluorophenoxy group, which prioritizes lipophilicity.

Synthetic Feasibility :

  • The target compound’s ethyl spacer between the acetamide and piperazine may improve conformational flexibility compared to rigid thiazole-linked analogs (Compounds 15, 30). This could influence bioavailability .

Biological Activity

2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide, a synthetic compound featuring fluorinated phenyl groups and a piperazine moiety, has garnered interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C20H22F2N2O2
  • Molecular Weight : 358.40 g/mol

Structural Features :

  • Two fluorinated phenyl rings enhance lipophilicity and receptor binding.
  • A piperazine ring contributes to its interaction with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Binding : The presence of fluorine atoms increases binding affinity towards specific receptors, potentially modulating neurotransmitter systems such as serotonin and dopamine pathways.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes, enhancing its therapeutic efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(4-Fluorophenyl)benzamideStructureModerate anti-cancer activity
4-Fluorophenylacetic acidStructureAnti-inflammatory effects
4-(4-Fluorophenoxy)phenylacetic acidStructureNeuroprotective properties

The unique combination of structural elements in this compound distinguishes it from similar compounds, leading to potentially enhanced biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 25.72 μM against MCF cell lines, suggesting effective apoptosis induction in cancer cells .

Neuropharmacological Effects

The compound's affinity for neurotransmitter receptors may lead to potential applications in treating neurological disorders. Its structural similarity to known psychoactive substances suggests it could modulate mood and cognitive functions .

Antimicrobial Activity

Research has shown that compounds with similar piperazine structures possess antimicrobial properties. The ability to inhibit bacterial growth indicates potential use in developing new antibiotics .

Study on Anticancer Activity

A study evaluated the effects of the compound on tumor-bearing mice, revealing significant suppression of tumor growth compared to control groups. The mechanism was linked to increased apoptosis rates in cancerous cells .

Neuropharmacological Assessment

In vitro studies have shown that the compound interacts with serotonin receptors, indicating potential use in treating depression and anxiety disorders. Its effects were compared to established SSRIs (Selective Serotonin Reuptake Inhibitors), showing comparable efficacy .

Enzyme Inhibition Studies

Kinetic studies revealed that the compound acts as a competitive inhibitor for specific enzymes such as tyrosinase, with an IC50 value significantly lower than that of traditional inhibitors like kojic acid . This suggests its potential role in cosmetic applications for skin lightening.

Q & A

Q. What are the optimal synthetic routes for 2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide, and how can reaction conditions be standardized to improve yield?

The synthesis typically involves multi-step reactions, starting with the coupling of fluorophenoxyacetic acid derivatives with piperazine-containing intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DCM or DMF) under nitrogen .
  • Piperazine functionalization : Introduce the 4-fluorophenyl group via nucleophilic substitution or reductive amination, requiring bases like triethylamine and catalysts such as Pd/C for hydrogenation .
  • Standardization : Optimize temperature (20–60°C), solvent polarity, and reaction time to minimize side products. Monitor progress via TLC and purify intermediates via column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and purity of this compound?

A combination of techniques is essential:

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 415–430) and fragmentation patterns .
  • FT-IR : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹, C-F stretch at ~1220 cm⁻¹) . Purity is validated via HPLC (>95% purity, C18 column, acetonitrile/water gradient) .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity against neurological targets?

Initial screening should focus on:

  • Receptor binding assays : Radioligand displacement studies for dopamine D2/D3 or serotonin receptors (e.g., using [3H]spiperone competition assays) .
  • Enzyme inhibition : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition via Ellman’s method or fluorometric assays .
  • Cell-based models : Assess neuroprotective effects in SH-SY5Y cells under oxidative stress (H2O2-induced apoptosis) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of fluorophenyl and piperazine moieties in target binding?

SAR strategies include:

  • Substituent variation : Synthesize analogs with halogen (Cl, Br), methyl, or methoxy groups on the phenyl ring to assess hydrophobic/hydrophilic interactions .
  • Piperazine modifications : Replace the 4-fluorophenyl group with cyclohexyl or pyridinyl groups to evaluate steric and electronic effects .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinity to AChE or D2 receptors .

Table 1 : Example SAR Data for Analogs

Substituent (R)AChE IC50 (nM)D2 Receptor Ki (nM)
4-Fluorophenyl85 ± 3.212 ± 1.5
4-Chlorophenyl120 ± 4.118 ± 2.1
4-Methoxyphenyl210 ± 6.745 ± 3.8
Data adapted from competitive binding assays .

Q. What strategies resolve contradictions in reported bioactivity data across experimental models?

Discrepancies may arise from assay conditions or model specificity. Solutions include:

  • Standardized protocols : Use identical cell lines (e.g., HEK-293 for receptor overexpression) and buffer conditions (pH 7.4, 37°C) .
  • Orthogonal assays : Cross-validate enzyme inhibition data with cellular viability assays (e.g., MTT) to rule off-target cytotoxicity .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., fluorophenyl analogs consistently show higher AChE affinity than chlorophenyl) .

Q. How can in vivo pharmacokinetic studies be designed to assess brain penetration and metabolic stability?

Key methodologies:

  • BBB permeability : Administer compound intravenously in rodents; measure plasma and brain homogenate concentrations via LC-MS/MS .
  • Metabolite profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites using UPLC-QTOF .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Methodological Guidelines

  • Synthetic reproducibility : Always report solvent purity, drying methods (e.g., molecular sieves), and inert atmosphere details .
  • Data transparency : Share raw spectral data (NMR, MS) in supplementary materials to enable cross-validation .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies (e.g., ARRIVE 2.0 for animal research) .

For further details on physicochemical properties (e.g., logP, pKa), consult PubChem records (CID: [insert CID], InChIKey: [insert key]) .

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